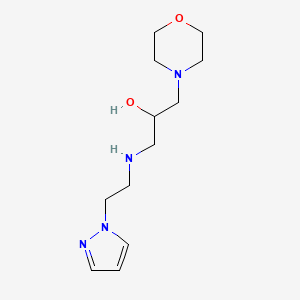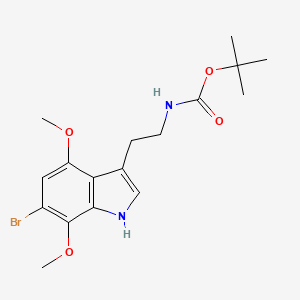
Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride typically involves the reaction of benzyl alcohol with an amino acid derivative under specific conditions. One common method involves the esterification of (S)-3-amino-4-phenylbutanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in the production of this compound.
化学反应分析
Types of Reactions
Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and sodium azide (NaN₃) are employed in substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions yield benzyl alcohol or benzylamine derivatives.
Substitution: Substitution reactions produce various benzyl-substituted compounds.
科学研究应用
Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes and cellular functions.
相似化合物的比较
Similar Compounds
Benzylamine: A simple amine with a benzyl group, used in organic synthesis and as a precursor to various chemicals.
Benzyl alcohol: An aromatic alcohol used as a solvent and in the synthesis of esters and other derivatives.
Benzyl chloride: An organochlorine compound used as an intermediate in the production of benzyl derivatives.
Uniqueness
Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride is unique due to its specific structure, which combines a benzyl group with an amino acid derivative. This unique structure imparts distinct chemical properties and potential biological activities, making it valuable in various research and industrial applications.
属性
分子式 |
C17H20ClNO2 |
|---|---|
分子量 |
305.8 g/mol |
IUPAC 名称 |
benzyl (3S)-3-amino-4-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C17H19NO2.ClH/c18-16(11-14-7-3-1-4-8-14)12-17(19)20-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H/t16-;/m0./s1 |
InChI 键 |
OHOVBGRGMBZUOX-NTISSMGPSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](CC(=O)OCC2=CC=CC=C2)N.Cl |
规范 SMILES |
C1=CC=C(C=C1)CC(CC(=O)OCC2=CC=CC=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B14913253.png)




![(1R,3S)-Methyl 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14913283.png)







